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Abstract

Opevesostat (formerly known as ODM-208 or MK-5684) is a first-in-class, orally bioavailable,
non-steroidal, and selective inhibitor of the cytochrome P450 11A1 (CYP11A1l) enzyme.[1][2]
CYP11A1, also known as the cholesterol side-chain cleavage enzyme, catalyzes the initial and
rate-limiting step in the biosynthesis of all steroid hormones.[3][4] By targeting this crucial
enzyme, opevesostat effectively suppresses the production of all downstream steroid
hormones and their precursors, which can otherwise activate the androgen receptor (AR)
signaling pathway, a key driver in the progression of castration-resistant prostate cancer
(mCRPC).[2][3][5] This document provides a comprehensive technical guide on the mechanism
of action of opevesostat, its profound effects on steroid hormone levels as demonstrated in
preclinical and clinical studies, and detailed experimental protocols from key investigations.

Mechanism of Action: Inhibition of CYP11A1

Opevesostat's therapeutic rationale is based on the complete blockade of steroid hormone
production at its origin. The steroidogenesis pathway commences with the conversion of
cholesterol to pregnenolone, a reaction exclusively catalyzed by the CYP11A1 enzyme located
in the inner mitochondrial membrane. Pregnenolone serves as the essential precursor for the
synthesis of all other steroid hormones, including progestogens, corticosteroids (glucocorticoids
and mineralocorticoids), androgens, and estrogens.
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By selectively inhibiting CYP11A1, opevesostat prevents the formation of pregnenolone,
thereby leading to a comprehensive shutdown of the entire steroidogenic cascade.[3] This
upstream inhibition is a novel strategy to overcome resistance mechanisms observed with
therapies that target downstream enzymes in the androgen synthesis pathway, such as
CYP17A1.[6]

Below is a diagram illustrating the central role of CYP11A1 in steroid hormone biosynthesis
and the point of inhibition by opevesostat.
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Figure 1: Opevesostat's Inhibition of Steroidogenesis
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Preclinical Evidence of Steroid Hormone

Suppression

Preclinical studies in various animal models have demonstrated opevesostat's potent and

reversible inhibitory effect on steroid hormone biosynthesis.[7][8]

In Vitro Studies

In an adrenocortical carcinoma cell line model, opevesostat administration led to a rapid,

complete, durable, and reversible inhibition of steroid hormone biosynthesis.[7]

In Vivo Studies in Animal Models

Rodent and Canine Models: Administration of opevesostat to adult non-castrated male mice

and dogs resulted in a profound reduction of all measured serum steroid hormones to

undetectable levels within a few weeks of treatment initiation.[8] The toxicological findings in

these studies were consistent with the mechanism of CYP11A1 inhibition and were

reversible upon cessation of treatment.[8]

Prostate Cancer Xenograft Model: In a VCaP castration-resistant prostate cancer (CRPC)

xenograft mouse model, opevesostat demonstrated significant efficacy, underscoring its

potential as a therapeutic agent for hormone-dependent cancers.[7]

The following table summarizes the observed effects of opevesostat on steroid hormone

levels in preclinical in vivo studies.

Animal Model

Steroid Hormone(s)

Measured

Observed Effect

Reference

Adult non-castrated

male mice

All measured serum

steroid hormones

Reduced to
undetectable levels

within weeks

[8]

Adult non-castrated

male dogs

All measured serum

steroid hormones

Reduced to
undetectable levels

within weeks

[8]
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Clinical Data: The CYPIDES Trial

The Phase 1/2 CYPIDES trial (NCT03436485) was a first-in-human study that evaluated the

safety, pharmacokinetics, and anti-tumor activity of opevesostat in men with heavily pretreated

metastatic castration-resistant prostate cancer (MCRPC).[1][9] The trial provided compelling

evidence of opevesostat's ability to profoundly suppress steroid hormone production in

patients.

Quantitative Impact on Steroid Hormone Levels

Pharmacodynamic assessments in the CYPIDES trial revealed a potent and consistent

suppression of key steroid hormones. Following the administration of opevesostat, serum

concentrations of several critical steroids and their precursors were reduced to undetectable

levels.[9]
Steroid . Time to
Baseline Level Post-treatment
Hormone/Prec . Undetectable Reference
(median) Level
ursor Level
Within the first
Testosterone 3.0 ng/dL Undetectable week in 87% of [1]
patients
DHEA Sulphate Not specified Undetectable After 4 weeks 9]
Androstenedione  Not specified Undetectable After 4 weeks [9]
11B-
hydroxyandroste Not specified Undetectable After 4 weeks 9]
nedione
11- N
Not specified Undetectable After 4 weeks [9]
ketotestosterone
Pregnenolone Not specified Undetectable After 4 weeks 9]

Clinical Activity

The profound suppression of steroid hormones translated into promising anti-tumor activity,

particularly in patients with androgen receptor ligand-binding domain (AR-LBD) mutations. In
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Phase 1 of the CYPIDES trial, a prostate-specific antigen (PSA) decline of 250% was observed
in 67% of evaluable patients with AR-LBD mutations.[10]

Experimental Protocols
Preclinical In Vivo Efficacy Study: VCaP Xenograft

Model

Animal Model: Male immunodeficient mice.

o Tumor Implantation: VCaP (prostate cancer cell line) cells were implanted subcutaneously.

e Treatment Groups: Vehicle control and opevesostat-treated groups.

e Drug Administration: Opevesostat was administered orally.

» Efficacy Endpoints: Tumor growth inhibition was monitored over time.

o Hormone Analysis: Blood samples were collected for the measurement of serum steroid

hormone concentrations using liquid chromatography-mass spectrometry (LC-MS).[7][8]

Preclinical Efficacy Workflow
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Figure 2: Preclinical VCaP Xenograft Study Workflow

Clinical Trial Protocol: CYPIDES Phase 1/2

(NCT03436485)

o Study Design: A Phase 1/2, open-label, non-randomized, first-in-human dose-finding and

cohort expansion study.[9][11]
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Patient Population: Men with progressive metastatic castration-resistant prostate cancer who
had previously received =1 line of an AR signaling inhibitor and =1 line of taxane-based
chemotherapy.[9][11]

Intervention: Opevesostat (ODM-208) was administered orally, with doses ranging from 10
to 150 mg/day in the dose-finding phase.[9][10] The recommended Phase 2 dose was 5 mg
twice daily.[1][11]

Concomitant Medication: Patients received glucocorticoid (e.g., dexamethasone 1-1.5 mg
daily) and mineralocorticoid (e.g., fludrocortisone 0.1 mg daily) replacement therapy, along
with ongoing androgen deprivation therapy (ADT).[1][9][11]

Primary Endpoints (Phase 1): Dose-limiting toxicities (DLTs), adverse events,
pharmacokinetics, and pharmacodynamics.[9]

Hormone Analysis: Serum steroid hormone concentrations were measured at baseline and
at specified time points during treatment using liquid chromatography-mass spectrometry
(LC-MS).[8]

Efficacy Assessment: Anti-tumor activity was assessed through PSA responses and
radiographic imaging (RECIST criteria).[9]
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CYPIDES Trial Protocol Overview
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Figure 3: CYPIDES Phase 1/2 Trial Workflow

Safety and Tolerability

The primary safety concern with opevesostat is adrenal insufficiency, a direct consequence of
its mechanism of action.[9] In the CYPIDES trial, this was generally manageable with
glucocorticoid and mineralocorticoid replacement therapy.[11] Adrenal insufficiency requiring
hospitalization was infrequent.[11]
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Conclusion

Opevesostat represents a novel and potent therapeutic strategy for hormone-dependent
malignancies, particularly mCRPC. Its unique mechanism of action, the selective inhibition of
CYP11A1, leads to a comprehensive and profound suppression of steroid hormone
biosynthesis. Preclinical and clinical data have consistently demonstrated its ability to reduce
key steroid hormones to undetectable levels, which is associated with significant anti-tumor
activity. The ongoing Phase 3 trials, OMAHA1 (NCT06136624) and OMAHA2a
(NCT06136650), will further elucidate the clinical utility of this first-in-class agent.[2][12]
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 To cite this document: BenchChem. [Opevesostat and its Impact on Steroid Hormone
Biosynthesis: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861692#0opevesostat-s-effect-on-steroid-hormone-
biosynthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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